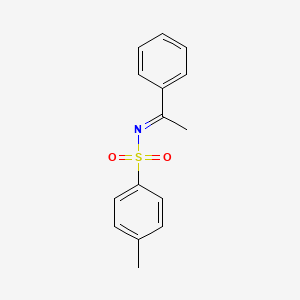

4-methyl-N-(1-phenylethylidene)benzenesulfonamide

CAS No.:

Cat. No.: VC20414828

Molecular Formula: C15H15NO2S

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15NO2S |

|---|---|

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | (NE)-4-methyl-N-(1-phenylethylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H15NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-13+ |

| Standard InChI Key | ZIKJFEBIXMKVCO-DTQAZKPQSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (NE)-4-methyl-N-(1-phenylethylidene)benzenesulfonamide, reflects its E-configuration at the imine double bond . X-ray crystallography reveals a bent conformation at the sulfonamide nitrogen, with a C–SO₂–NH–C torsion angle of 79.06° . The dihedral angle between the aromatic rings is 14.47°, indicating minimal steric hindrance and facilitating π-π interactions (centroid distance: 3.81 Å) . The sulfonyl group adopts a distorted tetrahedral geometry, with O–S–O angles deviating from ideal tetrahedral values (119.63°) .

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves the acid-catalyzed condensation of 4-methylbenzenesulfonamide with acetophenone derivatives. For example, reacting p-toluenesulfonamide with acetophenone in benzene under reflux with p-toluenesulfonic acid yields the target compound in 72% purity after column chromatography . Alternatively, hydrazine intermediates can be generated via copper-catalyzed three-component reactions:

-

CuI/Et₃N-mediated coupling of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides in toluene achieves 84% yield .

-

Sonogashira coupling or hydroamination with EtZn catalysts produces alkynyl sulfonamide precursors.

Table 2: Optimization of Copper-Catalyzed Synthesis

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | Et₃N | Toluene | RT | 1 | 84 |

| CuBr | Et₃N | CH₂Cl₂ | RT | 1 | 76 |

| AgTFA | Et₃N | CH₂Cl₂ | RT | 1 | 0 |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz): δ 7.82 (d, J = 7.6 Hz, 2H, aromatic), 7.69–7.17 (m, 9H, aromatic and imine), 2.42 (s, 3H, CH₃) . The imine proton resonates as a singlet at δ 8.21, confirming E-configuration .

X-Ray Diffraction

Crystallographic data (CCDC 2075031) reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 10.512 Å, b = 5.892 Å, c = 20.341 Å, and β = 98.74° . Intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the crystal packing .

Mass Spectrometry

High-resolution ESI-TOF MS confirms the molecular ion peak at m/z 273.08235 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅NO₂S .

Biological and Pharmacological Significance

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, by binding to its active site via sulfonamide-Zn²⁺ coordination. Comparative studies show that electron-withdrawing substituents (e.g., Cl, Br) enhance inhibitory activity by increasing electrophilicity.

Applications in Organic Synthesis

Multicomponent Reactions

The compound serves as a precursor in Cu-catalyzed reactions to synthesize N-sulfonyl amidines, which are valuable in drug discovery . For example, reacting it with ethynylbenzene and p-tosyl azide yields 4-methyl-N-(2-phenyl-1-(2-(1-phenylethylidene)-1-tosylhydrazinyl)ethylidene)benzenesulfonamide (84% yield) .

Catalytic Intermediates

In gold(I)-catalyzed cyclizations, the sulfonamide acts as a directing group, stabilizing transition states via σ-donation. This facilitates the synthesis of aziridines and other heterocycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume